4-Amino-3-bromonaphthalene-1,2-dione
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Overview
Description
1,2-Naphthalenedione,4-amino-3-bromo- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of an amino group at the 4-position and a bromine atom at the 3-position on the naphthalenedione structure. Naphthoquinones are widely distributed in nature and have been studied for their potential therapeutic applications, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of 1,2-Naphthalenedione,4-amino-3-bromo- typically involves the bromination of 1,2-naphthoquinone followed by the introduction of an amino group. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines .
Industrial production methods for such compounds often involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. These methods are designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
1,2-Naphthalenedione,4-amino-3-bromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the naphthoquinone structure to hydroquinone derivatives, which have different biological activities.
Substitution: The bromine atom at the 3-position can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, to form a variety of derivatives with potential biological activities
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,2-Naphthalenedione,4-amino-3-bromo- involves its interaction with cellular components, leading to various biological effects. For instance, it has been shown to promote the expansion of CD8+ T cells and limit the development of Th1 and Th17 cells, which are involved in autoimmune responses. This immunomodulatory effect is mediated through the selective reduction of antigen-specific CD4+ cells .
Comparison with Similar Compounds
1,2-Naphthalenedione,4-amino-3-bromo- can be compared with other naphthoquinone derivatives, such as:
2-Bromo-1,4-naphthoquinone: Similar in structure but lacks the amino group, which may result in different biological activities.
1,4-Naphthoquinone: The parent compound, which has been widely studied for its redox properties and biological activities.
Juglone (5-hydroxy-1,4-naphthoquinone): Known for its antifungal and anticancer properties, juglone differs by having a hydroxyl group instead of an amino group
The presence of the amino group in 1,2-Naphthalenedione,4-amino-3-bromo- enhances its reactivity and potential for forming hydrogen bonds, which can influence its biological activity and interactions with molecular targets .
Properties
CAS No. |
7474-85-3 |
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Molecular Formula |
C10H6BrNO2 |
Molecular Weight |
252.06 g/mol |
IUPAC Name |
4-amino-3-bromonaphthalene-1,2-dione |
InChI |
InChI=1S/C10H6BrNO2/c11-7-8(12)5-3-1-2-4-6(5)9(13)10(7)14/h1-4H,12H2 |
InChI Key |
QYDXJQUTTJHGSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)Br)N |
Origin of Product |
United States |
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